3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
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Overview
Description
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide is an organic compound that features a bromophenyl group and a furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the furan rings through cyclization reactions. The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between an amine and a carboxylic acid derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide involves its interaction with specific molecular targets. The bromophenyl group and furan rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
- 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
- 3-(2-iodophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity, making it distinct from its similar compounds.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-16-5-2-1-4-14(16)7-8-18(22)21-13-19(23,15-9-11-24-12-15)17-6-3-10-25-17/h1-6,9-12,23H,7-8,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNXLBEDCLYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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